molecular formula C10H11BN2O2 B11758549 [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid

Cat. No.: B11758549
M. Wt: 202.02 g/mol
InChI Key: FLFQNUUSPJLLCM-UHFFFAOYSA-N
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Description

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 3-methylpyrazole with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

The compound is used in the development of fluorescent sensors for detecting biological molecules. Its ability to form stable complexes with diols makes it useful in bioanalytical applications .

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications .

Mechanism of Action

The mechanism of action of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain these functional groups. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is unique due to the presence of both a pyrazole ring and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

[4-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3

InChI Key

FLFQNUUSPJLLCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CC(=N2)C)(O)O

Origin of Product

United States

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